molecular formula C11H8F3N3O2 B12050216 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide

Cat. No.: B12050216
M. Wt: 271.19 g/mol
InChI Key: OETNJGVZOBKJOR-UHFFFAOYSA-N
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Description

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound with the molecular formula C10H6F3N3O2. It is known for its unique structural features, which include a quinoline core substituted with a hydroxy group at the 4-position, a trifluoromethyl group at the 8-position, and a carbohydrazide moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Hydroxy Group Addition: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Carbohydrazide Formation: The carbohydrazide moiety can be introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new drugs, particularly for its antitubercular and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this compound, have been extensively studied for their potential therapeutic effects against various diseases. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

This compound has the following chemical structure:

  • Molecular Formula : C11H8F3N3O2
  • Molecular Weight : 273.20 g/mol
  • CAS Number : 90260

This compound features a quinoline core with a hydroxyl group and a trifluoromethyl substituent, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study conducted on various derivatives, including this compound, reported promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that the compound's structural features enhance its interaction with microbial targets, leading to effective inhibition.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various in vitro models. In one study, the compound was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its ability to modulate inflammatory responses.

TreatmentNO Production (µM)
Control20
Compound Treatment5

The results demonstrated a significant reduction in NO levels, suggesting that the compound may act through the inhibition of inducible nitric oxide synthase (iNOS).

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies showed that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)
MCF-715
HeLa10

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study published in ResearchGate explored the synthesis and antimicrobial evaluation of several trifluoromethyl quinoline derivatives, including this compound. The results indicated strong antimicrobial activity compared to standard antibiotics .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of quinoline derivatives in LPS-induced RAW 264.7 cells. The study demonstrated that the compound significantly reduced pro-inflammatory cytokines and NO production .
  • Anticancer Potential : A comprehensive study assessed the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The findings revealed that this compound effectively inhibited cell proliferation and induced apoptosis .

Properties

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)7-3-1-2-5-8(7)16-4-6(9(5)18)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19)

InChI Key

OETNJGVZOBKJOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NN

Origin of Product

United States

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